

A Comparative Analysis of MRPL22 and its Cytosolic Counterpart, RPL22

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MR22	
Cat. No.:	B12403400	Get Quote

A deep dive into the structural, functional, and clinical distinctions between the mitochondrial and cytosolic L22 ribosomal proteins.

In the intricate cellular machinery of protein synthesis, ribosomes play a central role. While structurally and functionally conserved in their core mission, ribosomes in different cellular compartments exhibit unique features. This guide provides a comparative study of two essential ribosomal proteins: the mitochondrial Ribosomal Protein L22 (MRPL22) and its cytosolic counterpart, Ribosomal Protein L22 (RPL22). Understanding the nuances between these two proteins is critical for researchers in molecular biology, drug development, and genetics, as their distinct roles have significant implications for cellular function and disease.

At a Glance: Key Differences Between MRPL22 and RPL22

Feature	MRPL22	RPL22
Location	Mitochondrial Ribosome (Mitoribosome)	Cytosolic Ribosome
Primary Function	Synthesis of 13 essential proteins of the oxidative phosphorylation system	General protein synthesis for cellular functions
Paralogs	No known paralogs	RPL22L1
Disease Association	Mitochondrial disorders, Primary Ovarian Insufficiency	Various cancers (e.g., T-cell acute lymphoblastic leukemia, colorectal, endometrial), Psoriasis
Gene Location (Human)	Chromosome 5q33.2	Chromosome 1p36.31
Protein Length (Human)	239 amino acids (isoform a)	128 amino acids

Structural Comparison: A Tale of Two Ribosomes

The fundamental difference between MRPL22 and RPL22 lies in their residency within distinct ribosomal complexes. MRPL22 is a component of the 39S large subunit of the mitochondrial ribosome (mitoribosome), while RPL22 is part of the 60S large subunit of the cytosolic ribosome. This locational difference dictates their functional specificity.

A protein sequence alignment of human MRPL22 (isoform a) and RPL22 reveals significant divergence, reflecting their distinct evolutionary paths and functional adaptations.

Human MRPL22 (isoform a) vs. RPL22 Protein Sequence Alignment:

Caption: Protein sequence alignment of human MRPL22 (isoform a) and RPL22. Identical residues are highlighted.

The low sequence identity underscores the structural differences between the two proteins, which are tailored to the unique environments and translational demands of the mitochondrion and the cytosol.

Gene Expression Across Tissues: A Quantitative Look

Analysis of gene expression data from the Genotype-Tissue Expression (GTEx) project provides insights into the tissue-specific expression patterns of MRPL22 and RPL22.

Tissue	MRPL22 Median Expression (TPM)	RPL22 Median Expression (TPM)
Heart - Left Ventricle	250.3	480.1
Liver	180.7	350.6
Lung	150.2	410.9
Skeletal Muscle	280.5	290.4
Brain - Cortex	120.8	390.2
Ovary	190.4	502.25
Testis	210.6	450.7
Skin	130.9	380.5
Whole Blood	80.3	250.1

Data sourced from the GTEx Portal on November 21, 2025. TPM = Transcripts Per Million.

Generally, RPL22 shows higher expression levels across a wide range of tissues compared to MRPL22, reflecting the broader requirement for cytosolic protein synthesis. Tissues with high metabolic activity, such as the heart and skeletal muscle, exhibit robust expression of both genes, highlighting the importance of both mitochondrial and cytosolic protein synthesis in these energetic hubs. The highest median expression for RPL22 is observed in the ovary[1].

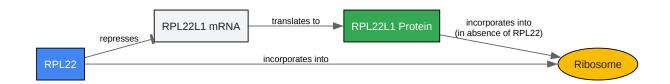
Functional Divergence: Beyond the Ribosome

While both proteins are integral to translation, their specific roles and regulatory mechanisms differ significantly.

MRPL22 and Mitochondrial Translation:

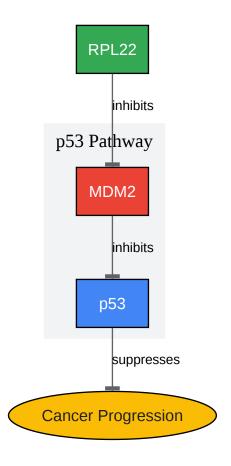
MRPL22 is essential for the proper assembly and function of the mitoribosome, which is responsible for synthesizing 13 proteins crucial for the electron transport chain and oxidative phosphorylation. Mutations in MRPL22 can lead to impaired mitochondrial translation, resulting in severe mitochondrial dysfunction and a range of clinical phenotypes. For instance, mutations in MRPL22 have been linked to mitochondrial disorders characterized by antenatal skin oedema, hypotonia, cardiomyopathy, and tubulopathy. In some cases, these mutations lead to a marked reduction of the 12S rRNA, a core component of the mitochondrial small ribosomal subunit. Less severe mutations have been associated with primary ovarian insufficiency, suggesting a tissue-specific role for MRPL22 in germ cell development[2][3][4].

RPL22 and Cytosolic Translation & Extraribosomal Functions:


RPL22 is a component of the large 60S subunit of the cytosolic ribosome and participates in the general translation of cellular mRNAs[5]. However, emerging evidence reveals that RPL22 possesses significant "extraribosomal" functions, acting beyond its role in protein synthesis. These functions include:

- Regulation of its own paralog, RPL22L1: RPL22 can directly bind to the mRNA of its paralog, RPL22L1, and repress its expression. In the absence of RPL22, the expression of RPL22L1 increases, suggesting a compensatory mechanism. This dynamic regulation points towards the existence of specialized ribosomes with varying compositions[6].
- Antagonistic roles with RPL22L1: RPL22 and RPL22L1 have been shown to have opposing
 effects on the pre-mRNA splicing of smad2, an essential transcriptional effector. This
 antagonistic relationship is crucial during embryonic development[7].
- Involvement in Cancer: RPL22 has a complex and context-dependent role in cancer. It is
 frequently mutated in several cancers, including T-cell acute lymphoblastic leukemia (T-ALL),
 gastric cancer, and endometrial cancer[8][9]. In some contexts, it acts as a tumor
 suppressor, while in others, its overexpression is associated with disease progression, such
 as in psoriasis[10][11]. The mutation rate of RPL22 can be as high as 5-13% in endometrial,
 colorectal, and stomach cancers[8].

Signaling Pathways and Logical Relationships



The interplay between RPL22 and its paralog, as well as its involvement in cancer-related pathways, can be visualized through signaling diagrams.

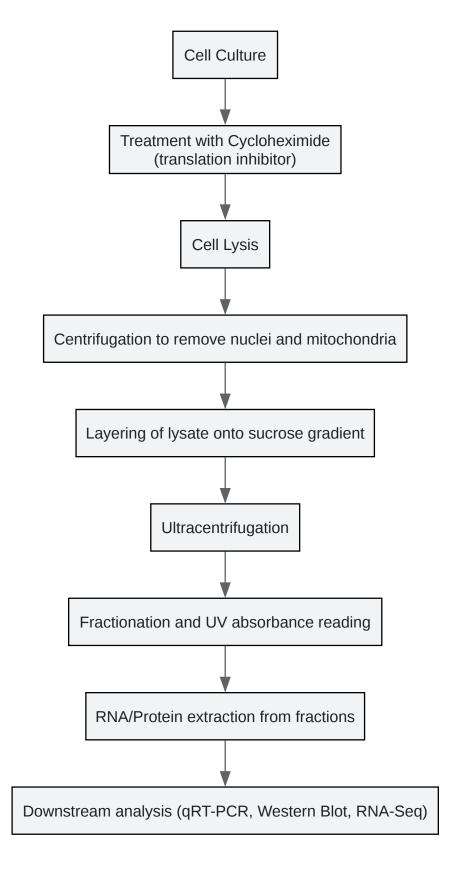
Click to download full resolution via product page

Caption: Regulatory relationship between RPL22 and its paralog, RPL22L1.

Click to download full resolution via product page

Caption: Simplified diagram of RPL22's role in the p53 tumor suppressor pathway.

Experimental Protocols: A Guide for Researchers


To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Ribosome Isolation and Polysome Profiling

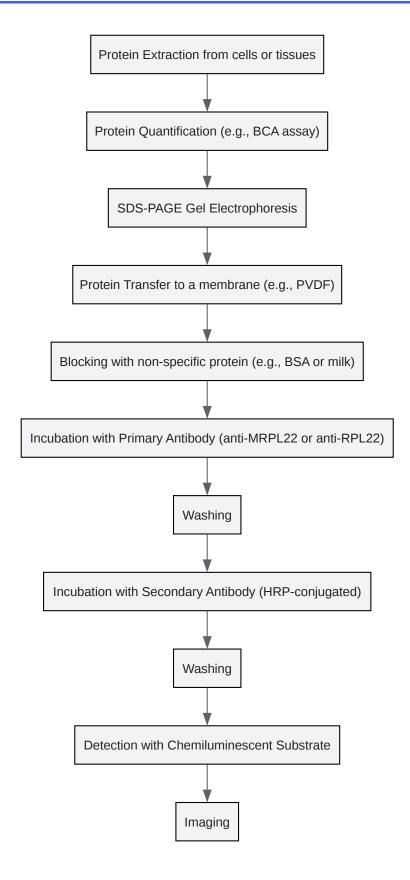
This technique is used to separate ribosomes based on the number of associated mRNA molecules, providing a snapshot of the translational activity in a cell.

Workflow:

Click to download full resolution via product page

Caption: Workflow for ribosome isolation and polysome profiling.

Detailed Steps:


- Cell Culture and Treatment: Grow cells to the desired confluency. Treat with a translation inhibitor like cycloheximide to freeze ribosomes on the mRNA.
- Cell Lysis: Harvest and lyse cells in a buffer containing detergents and RNase inhibitors to preserve the integrity of the polysomes.
- Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed. This separates cellular components based on their size and density, with larger polysomes sedimenting further down the gradient.
- Fractionation and Analysis: Carefully collect fractions from the gradient while monitoring the UV absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
- Downstream Analysis: Extract RNA and/or protein from the collected fractions for further analysis, such as qRT-PCR to determine the distribution of specific mRNAs across the gradient or Western blotting to identify proteins associated with different ribosomal fractions.

Immunoblotting for Ribosomal Proteins

Western blotting is a standard technique to detect and quantify the levels of specific proteins in a sample.

Workflow:

Click to download full resolution via product page

Caption: General workflow for immunoblotting of ribosomal proteins.

Detailed Steps:

- Sample Preparation: Extract total protein from cells or tissues using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
- Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (MRPL22 or RPL22).
- Washing: Wash the membrane to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
- Imaging: Capture the light signal using a suitable imaging system to visualize the protein bands.

Conclusion

MRPL22 and RPL22, while sharing a common ancestral origin and a name, are distinct proteins with specialized roles in the cell. Their divergent evolution has led to unique structural features, expression patterns, and functional repertoires. MRPL22 is a dedicated component of the mitochondrial protein synthesis machinery, essential for cellular energy production. In contrast, RPL22 not only participates in general cytosolic translation but also engages in

extraribosomal activities that regulate gene expression and have significant implications for development and disease, particularly cancer. A thorough understanding of these differences is paramount for researchers aiming to unravel the complexities of ribosomal function and its impact on human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Loss of ribosomal protein paralog Rpl22-Like1 blocks lymphoid development without affecting protein synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. DepMap Broad Institute [depmap.org]
- 3. 60S ribosomal protein L22 Wikipedia [en.wikipedia.org]
- 4. MRPS22 mitochondrial ribosomal protein S22 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 5. Ribosomal protein L22 like 1: a promising biomarker for lung adenocarcinoma [jcancer.org]
- 6. uniprot.org [uniprot.org]
- 7. RPL22L1 induction in colorectal cancer is associated with poor prognosis and 5-FU resistance PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RPL22 ribosomal protein L22 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 10. Cancer-mutated ribosome protein L22 (RPL22/eL22) suppresses cancer cell survival by blocking p53-MDM2 circuit PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing Ribosomal Protein L22 Promotes Proliferation and Migration, and Inhibits Apoptosis of Gastric Cancer Cells by Regulating the Murine Double Minute 2-Protein 53 (MDM2-p53) Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of MRPL22 and its Cytosolic Counterpart, RPL22]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12403400#comparative-study-of-mrpl22-and-its-cytosolic-counterpart]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com